molecular formula C13H16N2O2 B1604281 tert-butyl 1H-indol-7-ylcarbamate CAS No. 886365-44-2

tert-butyl 1H-indol-7-ylcarbamate

Cat. No.: B1604281
CAS No.: 886365-44-2
M. Wt: 232.28 g/mol
InChI Key: MPLIGTYBXHCNHS-UHFFFAOYSA-N
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Description

Tert-butyl 1H-indol-7-ylcarbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-indol-7-ylcarbamate typically involves the reaction of 1H-indole-7-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

  • Dissolve 1H-indole-7-carboxylic acid in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity. The purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1H-indol-7-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives at the 3-position.

Scientific Research Applications

Tert-butyl 1H-indol-7-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 1H-indol-7-ylcarbamate involves its interaction with specific molecular targets in biological systems. The indole ring can interact with enzymes, receptors, and other proteins, leading to various biological effects. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets.

Comparison with Similar Compounds

    1H-indole-7-carboxylic acid: The parent compound without the tert-butyl group.

    Tert-butyl 1H-indol-3-ylcarbamate: A similar compound with the tert-butyl group at a different position on the indole ring.

    1H-indole-7-ylmethylcarbamate: A similar compound with a different carbamate group.

Uniqueness: Tert-butyl 1H-indol-7-ylcarbamate is unique due to the presence of the tert-butyl group at the 7-position of the indole ring. This provides steric hindrance, which can influence its reactivity, stability, and biological activity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl N-(1H-indol-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-10-6-4-5-9-7-8-14-11(9)10/h4-8,14H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLIGTYBXHCNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649627
Record name tert-Butyl 1H-indol-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-44-2
Record name 1,1-Dimethylethyl N-1H-indol-7-ylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1H-indol-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886365-44-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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